

Vactosertib's role in modulating immune responses in melanoma

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Compound of Interest

Compound Name: Vactosertib

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An In-depth Technical Guide on **Vactosertib's** Role in Modulating Immune Responses in Melanoma

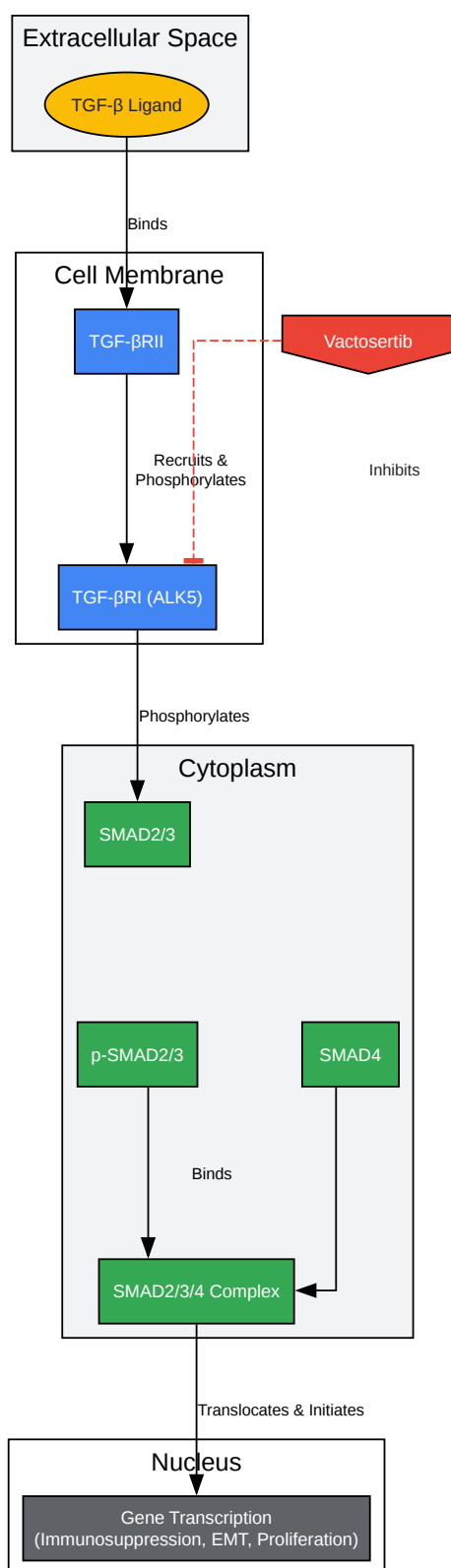
Executive Summary

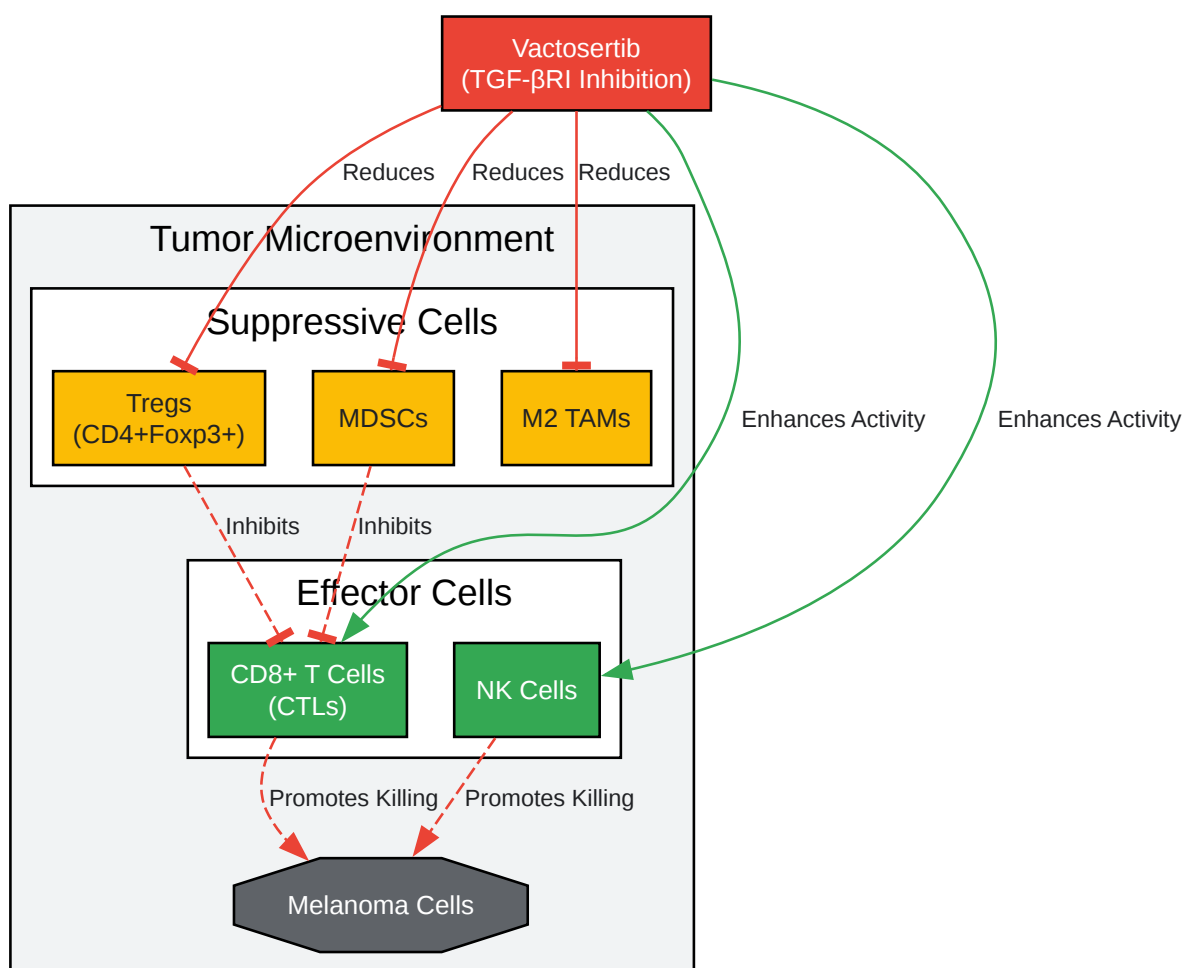
Transforming Growth Factor-Beta (TGF- β) is a pleiotropic cytokine that plays a dual role in cancer progression. While it acts as a tumor suppressor in the early stages, it paradoxically promotes tumor growth, invasion, and metastasis in advanced malignancies like melanoma.[1][2][3] A key mechanism through which TGF- β facilitates melanoma progression is by creating a profoundly immunosuppressive tumor microenvironment (TME), thereby enabling tumor cells to evade host immunosurveillance.[1][2] **Vactosertib** (TEW-7197) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TGF- β type I receptor (TGF- β R1), also known as activin receptor-like kinase 5 (ALK5).[4][5][6] By blocking this critical juncture in the TGF- β signaling cascade, **Vactosertib** has emerged as a promising therapeutic agent to reverse immune suppression and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors (ICIs). This guide details the mechanism of action of **Vactosertib**, its specific effects on immune cell populations in melanoma, and the experimental evidence supporting its clinical development.

The TGF- β Signaling Pathway in Melanoma and Vactosertib's Mechanism of Action

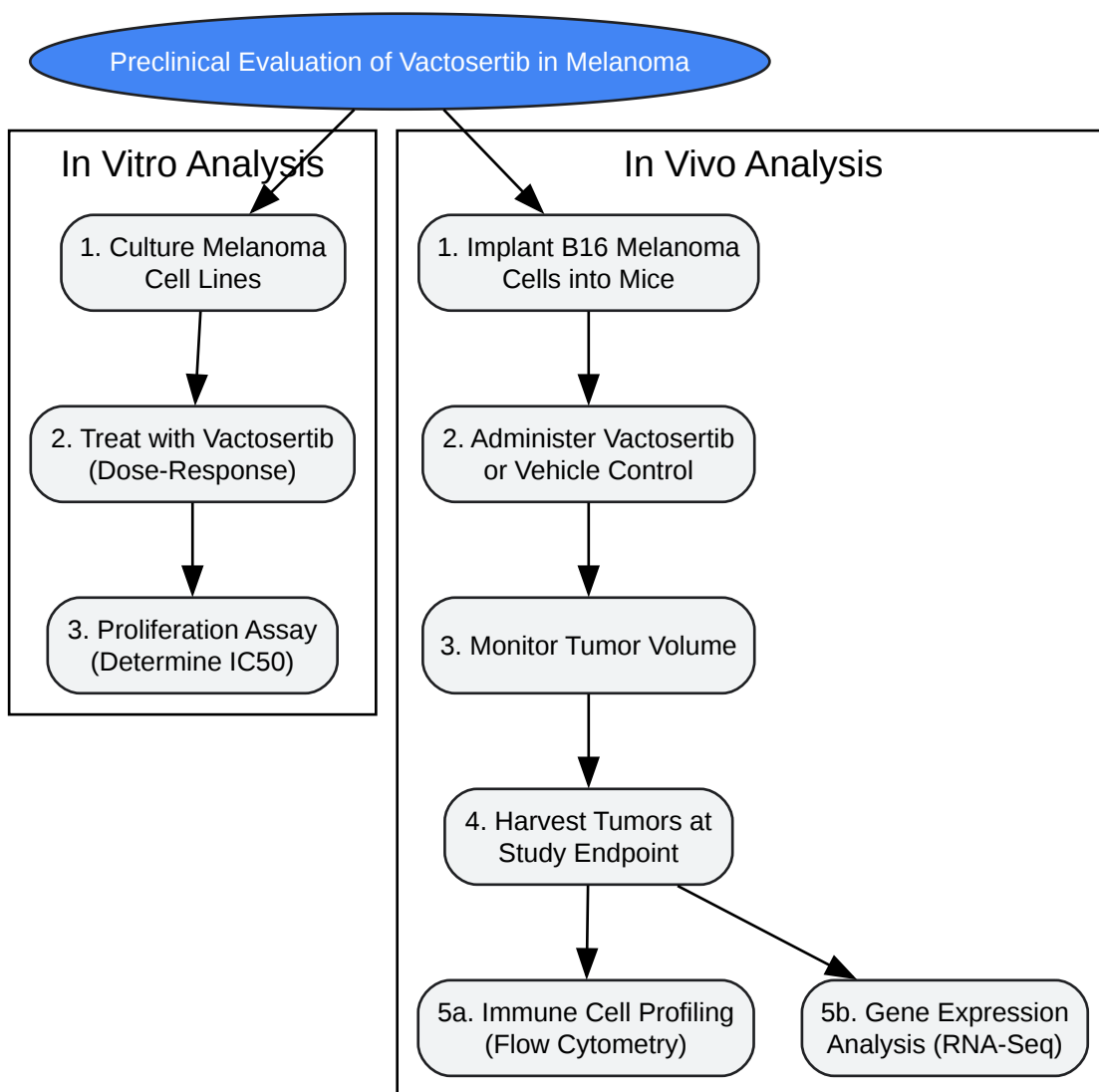
The TGF- β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and immune function.[2] In advanced melanoma, tumor cells and stromal cells secrete high levels of TGF- β .[1] This signaling is initiated when the TGF- β ligand binds to the TGF- β type II receptor (TGF- β RII), which then recruits and phosphorylates the TGF- β type I receptor (TGF- β RI/ALK5). The activated TGF- β RI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes that drive immunosuppression and tumor progression.[7]

Vactosertib exerts its function by binding to the ATP-binding site of the TGF- β RI/ALK5 kinase domain, effectively inhibiting its phosphorylation activity.[4] This action blocks the entire downstream SMAD-dependent signaling cascade, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of TGF- β target genes.[4]





Vactosertib's Impact on the Tumor Microenvironment (TME)



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